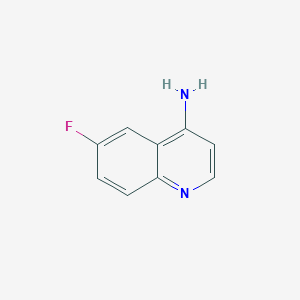

6-Fluoroquinolin-4-amine

Description

Properties

IUPAC Name |

6-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDANYIGFTBVIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588696 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874800-60-9 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoroquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. This document details plausible synthetic pathways, experimental protocols, and expected characterization data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and the introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide outlines the primary synthetic routes and characterization of this important building block.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by functional group interconversions. The most common and practical routes commence with 4-fluoroaniline and proceed through a 4-hydroxyquinoline intermediate. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are primary methods for constructing the quinoline core.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[1][2] Subsequent hydrolysis, decarboxylation, chlorination, and amination afford the target compound.

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis provides an alternative route to the 4-hydroxyquinoline intermediate through the condensation of an aniline with a β-ketoester.[3][4][5] The subsequent steps of chlorination and amination are similar to the Gould-Jacobs pathway.

Caption: Synthetic workflow for a substituted this compound via the Conrad-Limpach synthesis.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on the Gould-Jacobs pathway.

Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130°C for 2 hours. The ethanol byproduct will be collected in the Dean-Stark trap.

-

Cyclization: Add high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat the mixture to 250°C and maintain this temperature for 30 minutes.[6]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 6-Fluoro-4-hydroxyquinoline

-

Hydrolysis: Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 4 hours until the starting material is consumed (monitored by TLC).

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3. The carboxylic acid intermediate will precipitate. Filter the solid and wash with water. Heat the dried solid at its melting point until gas evolution ceases to effect decarboxylation.

-

Purification: The crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 4-Chloro-6-fluoroquinoline

-

Reaction Setup: In a round-bottom flask, add 6-fluoro-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 110°C) for 3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

Reaction Setup: In a sealed tube, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in a solution of ammonia in ethanol (e.g., 7N).

-

Reaction: Heat the sealed tube to 120-140°C for 12 hours.

-

Work-up and Purification: Cool the reaction tube to room temperature. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization to afford this compound.[7]

Characterization Data (Predicted)

The following tables summarize the expected quantitative data for this compound and its key intermediates.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | 235.21 | 280-285 |

| 6-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | 220-225 |

| 4-Chloro-6-fluoroquinoline | C₉H₅ClFN | 181.59 | 75-80[8] |

| This compound | C₉H₇FN₂ | 162.17 | 160-165 |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | |

| H-2 | ~8.2 (d) |

| H-3 | ~6.5 (d) |

| H-5 | ~7.8 (dd) |

| H-7 | ~7.5 (dd) |

| H-8 | ~7.9 (dd) |

| -NH₂ | ~6.0 (br s) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) |

| This compound | |

| C-2 | ~150 |

| C-3 | ~105 |

| C-4 | ~152 |

| C-4a | ~120 |

| C-5 | ~122 (d, JCF) |

| C-6 | ~158 (d, JCF) |

| C-7 | ~110 (d, JCF) |

| C-8 | ~125 |

| C-8a | ~145 |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Compound | [M+H]⁺ (m/z) | Predicted Major Fragments |

| This compound | 163.07 | 146 ([M+H-NH₃]⁺), 135 ([M+H-HCN]⁺) |

Biological Signaling Pathways

Fluoroquinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] This mechanism ultimately leads to bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic pathways and experimental protocols offer a practical starting point for researchers. The predicted characterization data serves as a valuable reference for the analysis and confirmation of the synthesized compound. The information presented herein is intended to facilitate further research and development of novel therapeutic agents based on the this compound scaffold.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad-Limpach Cyclization [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 6-Fluoroquinolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-4-amine is a fluorinated derivative of 4-aminoquinoline, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside experimental protocols for its synthesis and analysis, and its relevance in key biological signaling pathways.

While specific experimental data for this compound is not extensively available in public literature, this guide compiles data from closely related analogs and the parent compound, 6-aminoquinoline, to provide a robust comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine, a highly electronegative atom, can alter properties such as basicity (pKa), lipophilicity (logP), and solubility.[1]

Comparative Physicochemical Data

To provide an informed perspective on the properties of this compound, the following table summarizes available data for structurally similar compounds.

| Property | 6-Aminoquinoline | 6-Fluoroquinolin-8-amine (Isomer) | 7-Fluoroquinolin-4-amine (Isomer) |

| Molecular Formula | C₉H₈N₂ | C₉H₇FN₂ | C₉H₇FN₂ |

| Molecular Weight | 144.17 g/mol | 162.16 g/mol | 162.16 g/mol |

| Melting Point | 115-119 °C[2][3] | Not available | Not available |

| Boiling Point | 146 °C at 0.3 mmHg[2] | Not available | Not available |

| logP (calculated) | 1.3 | 1.9 | 1.7 |

| Solubility | Insoluble in water; Soluble in methanol, chloroform, ethanol, and benzene.[2] | Not available | Not available |

Discussion of Fluorine's Impact

-

pKa: The introduction of a fluorine atom, particularly on the benzenoid ring of the quinoline, is expected to decrease the basicity of the amino group at the 4-position due to its electron-withdrawing inductive effect.[4] This can have significant implications for the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule. The calculated logP values for the fluoro-isomers are higher than that of the non-fluorinated 6-aminoquinoline, suggesting that this compound will also have a higher logP. This can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.

-

Solubility: The solubility of quinolones is generally poor in water at a pH between 6 and 8.[5] While fluorine substitution can impact solubility, the overall effect is dependent on the interplay of various factors, including crystal lattice energy and the change in pKa.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of 4-aminoquinoline derivatives, which can be adapted for this compound.

Synthesis of 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[6]

General Procedure:

-

Reaction Setup: A mixture of the appropriately substituted 4-chloroquinoline (1 equivalent) and the desired amine (excess) is prepared. The reaction can be carried out neat or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7][8][9]

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120-180°C for several hours.[7][8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of quinoline derivatives.[5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase at known concentrations.

-

Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standards.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Caption: Experimental workflow for HPLC analysis of quinoline derivatives.

Biological Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and signaling pathways. Below are diagrams of two pathways potentially relevant to the biological activity of this compound and its derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is frequently observed in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

IDO1-Mediated Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[12] Its inhibition is a therapeutic strategy in oncology to overcome tumor-induced immune suppression.

Caption: Inhibition of IDO1-mediated tryptophan metabolism.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ldh.la.gov [ldh.la.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Genesis of a Key Pharmacophore: Initial Discovery and Synthesis of 6-Fluoroquinolin-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-4-amine is a crucial heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmacologically active molecules. Its strategic fluorine substitution and the reactive amino group at the 4-position make it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its preparation and utilization.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary and most direct route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by an amine nucleophile. In the case of this compound, the key precursor is 4-chloro-6-fluoroquinoline. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at the 6-position activates the 4-position towards nucleophilic attack.

The general synthetic pathway can be visualized as a two-step process starting from a substituted aniline, proceeding through a chlorinated intermediate, and culminating in the desired 4-aminoquinoline.

6-Fluoroquinolin-4-amine: A Core Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 6-fluoroquinolin-4-amine has emerged as a particularly valuable building block in the design and synthesis of novel drug candidates. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 185-189 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| pKa | ~5.5 (estimated for the quinolinium ion) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from 4-fluoroaniline. A common and effective route involves the Conrad-Limpach reaction to form the quinoline core, followed by chlorination and subsequent amination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude enamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

-

Add the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes to effect thermal cyclization.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry to afford 6-fluoro-2-methylquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

-

To a flask containing 6-fluoro-2-methylquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at reflux (approximately 110 °C) for 2-4 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry to yield 4-chloro-6-fluoro-2-methylquinoline.

Step 4: Synthesis of 6-Fluoro-2-methylquinolin-4-amine

-

In a sealed tube, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of a source of ammonia, such as a concentrated solution of ammonia in ethanol or ammonium hydroxide.

-

Heat the sealed tube to 120-150 °C for 12-24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-fluoro-2-methylquinolin-4-amine.

An In-depth Technical Guide to the Chemical Reactivity of the 4-Amino Group in 6-Fluoroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 4-amino group in 6-fluoroquinolin-4-amine. This compound is a key building block in medicinal chemistry, and understanding the reactivity of its 4-amino group is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key reactions, including N-alkylation, N-acylation, and N-arylation, providing experimental protocols and summarizing quantitative data. Furthermore, it explores the biological significance of such derivatives, with a particular focus on their role as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.

Core Reactivity of the 4-Amino Group

The 4-amino group of this compound exhibits typical nucleophilic characteristics, readily participating in reactions with a variety of electrophiles. The reactivity is influenced by the electronic properties of the quinoline ring system, including the electron-withdrawing effect of the fluorine atom at the 6-position. The primary modes of reactivity for the 4-amino group are N-alkylation, N-acylation, and N-arylation.

N-Alkylation

N-alkylation of the 4-amino group introduces alkyl substituents, which can significantly modulate the physicochemical properties and biological activity of the parent molecule. This transformation is typically achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

A common method for N-alkylation involves the reaction of the amine with an alkyl halide.[1]

-

Reaction Setup: To a solution of this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (typically ranging from room temperature to 80 °C) and stir for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropyl sulfonate | Neat | Neat | 130-140 | 60 | Moderate | [1] |

| Alkyl Bromides | K₃PO₄ | CH₃CN | 50 | 24-48 | Good to Excellent | [2] |

Table 1: Representative Conditions for N-Alkylation of Amines.

N-Acylation

N-acylation introduces an acyl group to the 4-amino position, forming an amide linkage. This modification is a cornerstone of drug design, as it can be used to introduce a wide variety of functional groups and modulate properties such as metabolic stability and receptor binding. Acylation is commonly performed using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent.

Experimental Protocol: General Procedure for N-Acylation with Acid Chlorides

The Schotten-Baumann reaction is a widely used method for the acylation of amines with acid chlorides.[3][4][5]

-

Reaction Setup: Dissolve this compound in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or DMF. Add a suitable base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Addition of Acylating Agent: Slowly add the acid chloride to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1 to 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water or an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acid Chlorides | Triethylamine/DIPEA | DCM/THF/DMF | 0 to RT | 1-12 | General | [4] |

| Carboxylic Acid + SOCl₂/ (COCl)₂ | Pyridine | DCM/THF | RT | General | General | [3][4] |

Table 2: Representative Conditions for N-Acylation of Amines.

N-Arylation

The introduction of an aryl group at the 4-amino position can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for the construction of C-N bonds and are widely used in the synthesis of complex molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[6]

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine this compound, the aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: General Procedure for Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[7]

-

Reaction Setup: Combine this compound, the aryl halide, a copper catalyst (e.g., CuI or copper powder), a ligand (e.g., phenanthroline or a diamine), and a base (e.g., K₂CO₃ or K₃PO₄) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene).

-

Reaction Conditions: Heat the reaction mixture to a high temperature, often in excess of 150 °C.

-

Work-up and Purification: The work-up and purification are similar to that of the Buchwald-Hartwig reaction.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | [8] |

| Buchwald-Hartwig | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 74% RCY | [9] |

| Ullmann Condensation | CuI/Phenanthroline | K₂CO₃/K₃PO₄ | DMF/NMP | >150 | [7] |

Table 3: Representative Conditions for N-Arylation of Amines.

Biological Significance and Signaling Pathways: IDO1 Inhibition

Derivatives of this compound have emerged as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6] In the context of cancer, the overexpression of IDO1 in tumor cells and in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[10][11] This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function, and kynurenine metabolites can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[10] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the anti-tumor immune response.[11]

A notable example of a drug candidate that features a modified 6-fluoroquinoline scaffold is Linrodostat (BMS-986205) .[8] Linrodostat is a potent and selective oral inhibitor of IDO1 that has been investigated in clinical trials for various cancers.[8] The molecule contains a (6-fluoroquinolin-4-yl)cyclohexyl moiety, and the nitrogen of a propanamide group is attached to a 4-chlorophenyl ring. While not a direct derivative of the 4-amino group, the core structure highlights the importance of the 6-fluoroquinoline scaffold in the design of IDO1 inhibitors.

dot

Caption: The IDO1 signaling pathway in the tumor microenvironment and its inhibition by this compound derivatives.

Experimental Workflow for the Synthesis and Evaluation of N-Substituted this compound Derivatives

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

dot

Caption: A typical experimental workflow for the development of N-substituted this compound derivatives.

Conclusion

The 4-amino group of this compound is a versatile functional handle that can be readily modified through a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. These reactions provide access to a diverse range of derivatives with tunable properties. The growing interest in 6-fluoroquinoline-containing compounds as inhibitors of the IDO1 signaling pathway underscores the importance of this scaffold in modern drug discovery, particularly in the field of immuno-oncology. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic core.

References

- 1. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linrodostat mesylate | C25H28ClFN2O4S | CID 134687067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20130165441A1 - Novel Polymorphs and Salts - Google Patents [patents.google.com]

- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3164600A - 1-aralkyl-4-(n-aryl-carbonyl amino)-piperidines and related compounds - Google Patents [patents.google.com]

- 6. Linrodostat - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 8. fortislife.com [fortislife.com]

- 9. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linrodostat - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in the Quinoline Core: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged core has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the role of fluorine substitution in the quinoline nucleus, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the impact of fluorination on key drug-like properties, detail relevant experimental protocols, and visualize complex biological and experimental workflows.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine to the quinoline core profoundly alters its electronic and steric properties, leading to significant changes in acidity (pKa), lipophilicity (logP), and metabolic stability. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The high electronegativity of fluorine acts as a strong electron-withdrawing group, influencing the basicity of the quinoline nitrogen. Generally, fluorine substitution lowers the pKa of the quinoline, meaning it becomes less basic. This can have significant implications for a compound's solubility at physiological pH and its ability to interact with biological targets.

Tuning Lipophilicity (logP)

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often significantly enhances it.[1] This property is crucial for membrane permeability and CNS penetration.[2]

Table 1: Comparative Physicochemical Properties of Quinoline and Fluorinated Analogues

| Compound | Structure | pKa | logP | Rationale for Change |

| Quinoline | C9H7N | 4.90 | 2.03 | Baseline |

| 6-Fluoroquinoline | C9H6FN | 3.73 | 2.24 | The electron-withdrawing fluorine atom at the 6-position reduces the electron density of the quinoline ring system, thereby decreasing the basicity of the nitrogen atom and lowering the pKa. The fluorine atom also contributes to a slight increase in lipophilicity. |

| 6-(Trifluoromethyl)quinoline | C10H6F3N | Not Reported | 3.25 | The highly lipophilic trifluoromethyl group significantly increases the logP value.[1] |

Note: pKa and logP values can vary based on experimental conditions and prediction software.

Enhancement of Biological Activity and Pharmacokinetics

Fluorine substitution has been a key strategy in augmenting the therapeutic potential of quinoline-based drugs, from antibacterial to anticancer agents.

Increased Metabolic Stability

The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[3] This often translates to a longer in vivo half-life, reduced clearance, and improved bioavailability of the drug.[4] Fluorine is frequently introduced to block sites that are susceptible to oxidative metabolism.[5]

Table 2: In Vivo Pharmacokinetic Parameters of Selected Fluoroquinolones

| Drug | Half-life (t½, hours) | Extent of Metabolism |

| Ciprofloxacin | 3-5 | ~20-40% |

| Levofloxacin | 6-8 | <5% |

| Moxifloxacin | 12 | ~52% (Phase II) |

| Ofloxacin | 5-7 | ~6% |

| Pefloxacin | 10-12 | ~50% |

Source: Adapted from BenchChem.[4] This in vivo data provides an indirect measure of metabolic stability.

Potentiation of Antimicrobial Activity

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a landmark discovery, leading to the development of the highly successful fluoroquinolone class of antibiotics.[2] This substitution enhances the binding affinity of the drug to its bacterial targets, DNA gyrase and topoisomerase IV.[2]

Table 3: Minimum Inhibitory Concentrations (MICs) of Representative Fluoroquinolones

| Fluoroquinolone | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Ciprofloxacin | Escherichia coli | ≤0.25 | ≤0.25 |

| Levofloxacin | Escherichia coli | ≤0.25 | ≤0.25 |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.5 | >2 |

| Levofloxacin | Pseudomonas aeruginosa | 1 | >4 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data adapted from various sources.[6][7]

Efficacy in Anticancer Therapy

Fluorinated quinolines have emerged as promising anticancer agents, often functioning as kinase inhibitors. Fluorine substitution can enhance the potency and selectivity of these compounds for their target kinases.

Table 4: In Vitro Cytotoxicity of Novel Fluorinated Quinoline Analogues against Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-468)

| Compound ID | Substitution Pattern | IC50 (µM) |

| 6a | meta-Fluoro | 2.5 |

| 6b | para-Fluoro | 2.5 |

| 6d | meta,para-Difluoro | 4.0 |

| 6f | para-Trifluoromethyl | 2.0 |

| Cisplatin (Control) | - | 5.0 |

Source: Adapted from Yadav et al. (2025).[8]

Key Signaling Pathways Modulated by Fluorinated Quinolines

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. The drugs stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[5][6][9] The fluorine atom at the C-6 position plays a crucial role in the binding interaction with the enzyme-DNA complex.[2]

Caption: Mechanism of action of fluoroquinolones.

Targeting Oncogenic Kinase Signaling Pathways

In cancer therapy, fluorinated quinolines often act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[10] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent receptor autophosphorylation and the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[11][12][13]

Caption: Inhibition of RTK signaling by fluorinated quinolines.

Experimental Protocols

Synthesis of a Fluorinated Quinoline Core: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for synthesizing the 4-hydroxyquinoline scaffold, a key intermediate for many fluoroquinolones.[14][15][16]

Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [17]

-

Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (or a substituted aniline, e.g., 4-fluoroaniline) (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM serves as both a reactant and a solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250 °C and hold for 10 minutes. Monitor the internal pressure.

-

Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.

-

Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.

Caption: Workflow for Gould-Jacobs quinolone synthesis.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][9][11][14][18][19]

Protocol:

-

Preparation: Thaw human liver microsomes (HLM) at 37°C and dilute to 1 mg/mL of microsomal protein in 0.1 M phosphate buffer (pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM solution.

-

Initiation: Start the reaction by adding a NADPH-regenerating system. For a negative control, add buffer instead of the NADPH system.

-

Incubation: Incubate the plate at 37°C with shaking.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Caption: Workflow for in vitro microsomal stability assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines a compound's ability to inhibit the supercoiling activity of DNA gyrase.[20][21][22]

Protocol:

-

Reaction Mixture: On ice, prepare a reaction mix containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and water.

-

Inhibitor Addition: Aliquot the reaction mix into tubes. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a predetermined amount of E. coli DNA gyrase to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS or EDTA) and chloroform/isoamyl alcohol.

-

Analysis: Vortex and centrifuge briefly. Load the aqueous (upper) phase onto a 1% agarose gel.

-

Electrophoresis: Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light. Inhibitory activity is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[4][12][23][24]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The strategic incorporation of fluorine into the quinoline core is a highly effective and widely utilized strategy in modern drug discovery. Fluorination provides a powerful means to fine-tune critical physicochemical properties, leading to enhanced metabolic stability, modulated lipophilicity and basicity, and ultimately, improved pharmacokinetic profiles. Furthermore, fluorine substitution has been instrumental in potentiating the biological activity of quinoline derivatives across a range of therapeutic areas, from infectious diseases to oncology. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to rationally design and develop the next generation of innovative and effective quinoline-based medicines.

References

- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. mdpi.com [mdpi.com]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]

Quantum Chemical Calculations for 6-Fluoroquinolin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Fluoroquinolin-4-amine. This document outlines established computational protocols and data presentation methods crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design. The methodologies described herein are based on common practices for similar quinoline derivatives.

Core Concepts in Quantum Chemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone. For quinoline derivatives, which are known for their diverse biological activities, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound is depicted below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Detailed Methodologies

Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.[1]

-

Refine the geometry using a chosen DFT method and basis set, such as B3LYP/6-311++G(d,p).[3][4] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

-

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and it allows for the prediction of infrared (IR) and Raman spectra.[5][6][7]

-

Method: The same DFT method and basis set used for geometry optimization should be employed for frequency calculations to ensure consistency.

-

Data Processing: The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the harmonic approximation and basis set deficiencies.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[10]

-

Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.[1] These descriptors provide quantitative measures of the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[11][12]

-

Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).[3]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[3][5] It can be used to understand charge transfer, hyperconjugative interactions, and hydrogen bonding.

Data Presentation

Quantitative data from these calculations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Length (Å) | C2-N1 | Value | Value |

| C4-N(amine) | Value | Value | |

| C6-F | Value | Value | |

| Bond Angle (°) | C2-N1-C9 | Value | Value |

| C3-C4-N(amine) | Value | Value | |

| Dihedral Angle (°) | C2-C3-C4-C5 | Value | Value |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) stretch | Value | Value | Value | Value | Amine N-H stretch |

| ν(C=N) stretch | Value | Value | Value | Value | Quinoline ring stretch |

| ν(C-F) stretch | Value | Value | Value | Value | C-F stretch |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| HOMO-LUMO Energy Gap | ΔE | Value |

| Ionization Potential | I | Value |

| Electron Affinity | A | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Chemical Softness | S | Value |

| Electrophilicity Index | ω | Value |

Visualization of Results

Visual representations are critical for conveying the results of quantum chemical calculations.

Molecular Structure and Atom Numbering

Conclusion

This technical guide has outlined the standard computational procedures for conducting a thorough quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The data and visualizations generated from these calculations are instrumental in understanding its chemical behavior and potential applications in drug development. The methodologies presented here provide a solid foundation for further computational and experimental investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational spectral investigation and natural bond orbital analysis of pharmaceutical compound 7-Amino-2,4-dimethylquinolinium formate - DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scirp.org [scirp.org]

- 9. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tautomerism in 6-Fluoroquinolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the physicochemical properties, biological activity, and metabolic fate of drug molecules. In the realm of heterocyclic compounds, particularly those with medicinal applications, a thorough understanding of tautomeric preferences is crucial for rational drug design and development. This technical guide provides a comprehensive examination of the potential tautomerism in 6-Fluoroquinolin-4-amine, a key scaffold in medicinal chemistry. While direct experimental data on this specific molecule is limited, this paper extrapolates from established principles and studies on analogous 4-aminoquinoline systems to present a detailed theoretical framework, propose robust experimental and computational methodologies for its characterization, and discuss the profound implications of its tautomeric behavior in a drug development context.

Introduction to Tautomerism in Drug Discovery

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton.[1] This phenomenon significantly influences a molecule's properties, including its acidity/basicity, lipophilicity, hydrogen bonding capabilities, and shape, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2] The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials like chloroquine and amodiaquine.[3][4][5] The biological activity of these compounds is intrinsically linked to their ability to interact with biological targets, a process that can be highly sensitive to the predominant tautomeric form.

For this compound, the primary tautomeric equilibrium of interest is the amino-imino tautomerism, involving the exocyclic amine and the ring nitrogen. The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[1] An incorrect assumption about the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and misdirected optimization efforts.[2] Therefore, a rigorous characterization of the tautomeric landscape of this compound is an essential prerequisite for its successful development as a therapeutic agent.

The Tautomeric Landscape of this compound

This compound is expected to exist in a dynamic equilibrium between two primary tautomeric forms: the canonical amino form (4-amino-6-fluoroquinoline) and the imino form (6-fluoro-1,4-dihydroquinolin-4-imine).

Figure 1: Tautomeric equilibrium of this compound.

Generally, for 4-aminoquinolines, the amino tautomer is considered to be the more stable and predominant form under physiological conditions.[6] Theoretical studies on chloroquine, a related 4-aminoquinoline, have shown that the amino form is more stable than the imino form in both the gas phase and in solution (water and chloroform).[6] The relative energy difference between the tautomers was found to increase with the polarity of the solvent, further favoring the amino form.[6] The fluorine atom at the 6-position in this compound is an electron-withdrawing group, which is expected to influence the electron density of the quinoline ring system and could potentially modulate the stability of the tautomers. However, a significant shift towards the imino form is generally not anticipated in the absence of specific environmental factors that would strongly favor it, such as metal ion coordination.[7]

Proposed Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Figure 2: Proposed experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism in solution. Distinct NMR spectra for each tautomer can be observed if the rate of interconversion is slow on the NMR timescale.

-

¹H NMR: The amino protons of the amino tautomer would typically appear as a broad singlet, while the imino proton (N-H) and the protons on the now sp³-hybridized C4 would have distinct chemical shifts in the imino form.

-

¹³C NMR: The chemical shift of the C4 carbon would be significantly different between the two tautomers. In the amino form, C4 is an sp² carbon bonded to nitrogen, whereas in the imino form, it becomes an sp² carbon double-bonded to nitrogen.

-

¹⁵N NMR: This technique is particularly informative as the chemical environments of the nitrogen atoms change dramatically between the amino and imino forms.[1]

-

¹⁹F NMR: The fluorine atom at the 6-position can serve as a sensitive probe.[8][9] Its chemical shift may be subtly different depending on the predominant tautomeric form, reflecting changes in the electronic structure of the quinoline ring.

Illustrative Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Prepare a 10-20 mM solution of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD-d₄, D₂O) to assess solvent effects.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Data Acquisition: Acquire ¹⁹F NMR spectra with proton decoupling.[10] Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[8]

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to an internal or external standard (e.g., trifluoroacetic acid).

-

Analysis: Analyze the chemical shifts and integrals of any observed ¹⁹F signals. The presence of a single peak would suggest one dominant tautomer, while multiple peaks could indicate a mixture of tautomers in slow exchange.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, are expected to differ for the amino and imino tautomers due to differences in their conjugated systems.[11] By recording spectra in solvents of varying polarity and hydrogen-bonding ability, shifts in the equilibrium can be monitored.[12]

Illustrative Experimental Protocol: Solvatochromism Study

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer.

-

Analysis: Compare the λ_max_ values and molar absorptivities across the different solvents. Significant shifts in λ_max_ (solvatochromism) can indicate changes in the tautomeric equilibrium or strong solvent-solute interactions.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms.[13]

Illustrative Experimental Protocol: Single Crystal Growth and Structure Determination

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetonitrile).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.[14]

-

Analysis: Locate the position of the proton on either the exocyclic amine or the ring nitrogen to unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[6][15]

References

- 1. researchgate.net [researchgate.net]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoroquinolin-4-amine: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Fluoroquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthetic route described herein is a robust three-step process commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step, and culminating in a nucleophilic aromatic substitution to introduce the desired amine functionality. This protocol includes detailed methodologies, quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the structural core of a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position and an amine group at the 4-position of the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its biological activity. This compound is a valuable building block for the synthesis of potent kinase inhibitors, antimalarial drugs, and other novel therapeutic candidates. The following protocol outlines a reliable and efficient laboratory-scale synthesis of this important intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence starting from 4-fluoroaniline.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate

This initial step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) in a Gould-Jacobs reaction.

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Ethanol (optional, for recrystallization)

-

Hexanes (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to 100-110 °C for 2-3 hours. The reaction is typically performed neat (without solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with cold hexanes to remove unreacted EMME.

-

Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 4-Fluoroaniline | 111.12 | 0.1 | 1.0 | 11.11 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 0.1 | 1.0 | 21.62 g (20.6 mL) |

| Product | Diethyl 2-((4-fluorophenylamino)methylene)malonate | 283.28 | Expected Yield: 85-95% |

Step 2: Synthesis of 6-Fluoro-4-hydroxyquinoline

This step involves the thermal cyclization of the intermediate from Step 1 in a high-boiling point solvent.

Materials:

-

Diethyl 2-((4-fluorophenylamino)methylene)malonate

-

Diphenyl ether

-

Hexanes or petroleum ether

Equipment:

-

High-temperature round-bottom flask

-

High-temperature reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

In a suitable flask, suspend diethyl 2-((4-fluorophenylamino)methylene)malonate in diphenyl ether.

-

Heat the mixture to 240-250 °C with vigorous stirring. The ethanol and ethyl acrylate formed as byproducts will distill off.

-

Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, pour the mixture into a large volume of hexanes or petroleum ether to precipitate the product.

-

Stir the suspension for some time to ensure complete precipitation and to wash away the diphenyl ether.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Diethyl 2-((4-fluorophenylamino)methylene)malonate | 283.28 | 0.05 | 1.0 | 14.16 g |

| Diphenyl ether | 170.21 | - | - | ~50 mL |

| Product | 6-Fluoro-4-hydroxyquinoline | 163.15 | Expected Yield: 70-85% |

Step 3: Synthesis of 6-Fluoro-4-chloroquinoline

The hydroxyquinoline is converted to the corresponding chloroquinoline using a chlorinating agent.

Materials:

-

6-Fluoro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Carefully add 6-fluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride in a round-bottom flask.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 6-Fluoro-4-hydroxyquinoline | 163.15 | 0.03 | 1.0 | 4.90 g |

| Phosphorus oxychloride | 153.33 | ~0.3 | ~10 | ~27 mL |

| Product | 6-Fluoro-4-chloroquinoline | 181.59 | Expected Yield: 80-90% |

Step 4: Synthesis of this compound

The final step is the amination of the chloroquinoline intermediate.

Materials:

-

6-Fluoro-4-chloroquinoline

-

Ammonium hydroxide (concentrated aqueous solution) or Ammonia in ethanol

-

Ethanol or another suitable solvent

-

Sodium hydroxide (NaOH) solution (for work-up)

-

Ethyl acetate or Dichloromethane

Equipment:

-

Sealed reaction vessel (pressure tube)

-

Heating source (oil bath)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a sealed reaction vessel, dissolve 6-fluoro-4-chloroquinoline in ethanol.

-

Add an excess of concentrated ammonium hydroxide solution or a saturated solution of ammonia in ethanol.

-

Seal the vessel and heat it to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the residue with an aqueous sodium hydroxide solution to liberate the free amine.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 6-Fluoro-4-chloroquinoline | 181.59 | 0.02 | 1.0 | 3.63 g |

| Ammonium hydroxide (28-30%) | 35.05 | - | Excess | ~40 mL |

| Product | This compound | 162.16 | Expected Yield: 60-75% |

Data Presentation